molecular formula C6H5F5O2 B1587046 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate CAS No. 96250-37-2

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

Cat. No.: B1587046
CAS No.: 96250-37-2
M. Wt: 204.09 g/mol
InChI Key: OOPSTBSKXWPLKJ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a fluorinated acrylate monomer with the molecular formula C6H5F5O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate typically involves the esterification of 2,2,3,3-tetrafluoropropanol with 2-fluoroacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and removing water formed during the reaction to drive it to completion .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This ensures a consistent quality and high yield of the desired product .

Chemical Reactions Analysis

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate can be compared with other fluorinated acrylates such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5O2/c1-3(7)4(12)13-2-6(10,11)5(8)9/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPSTBSKXWPLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96250-38-3
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96250-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60242181
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96250-37-2
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096250372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96250-37-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What challenges arise when analyzing residual 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate in polymers, and how does the research address them?

A1: Analyzing residual monomers like FN-1 in polymers using gas chromatography presents challenges due to potential peak overlaps with solvents used for sample preparation. The research tackles this by meticulously selecting solvents with appropriate retention times. For instance, when analyzing FN-1 and 2,2,3,3-tetrafluoropropyl methacrylate (MN-1) copolymer, acetone was determined as the optimal solvent due to its shorter retention time compared to the target monomers, preventing interference during separation on a dioctyl sebacate column. [] This highlights the importance of solvent selection for accurate quantification of residual monomers in polymer analysis.

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